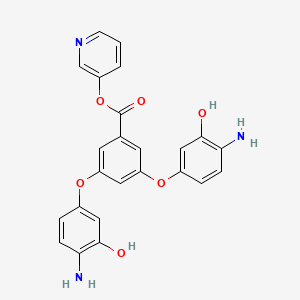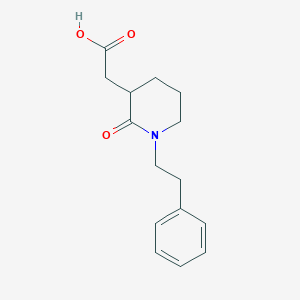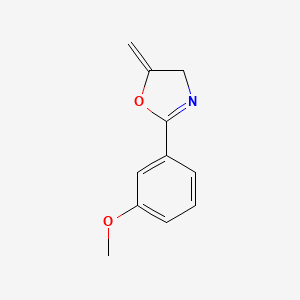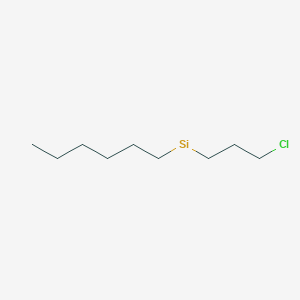
Pyridin-3-yl 3,5-bis(4-amino-3-hydroxyphenoxy)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridin-3-yl 3,5-bis(4-amino-3-hydroxyphenoxy)benzoate is a complex organic compound that features a pyridine ring and a benzoate ester. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. Its unique structure, which includes multiple functional groups, allows it to participate in a variety of chemical reactions and interactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pyridin-3-yl 3,5-bis(4-amino-3-hydroxyphenoxy)benzoate typically involves multi-step organic synthesis. One common route includes the following steps:
Formation of the Benzoate Ester: The initial step involves the esterification of 3,5-dihydroxybenzoic acid with pyridin-3-yl alcohol under acidic conditions.
Amination: The ester is then subjected to amination reactions to introduce the amino groups at the 4-position of the phenoxy rings. This can be achieved using reagents such as ammonia or primary amines in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
Pyridin-3-yl 3,5-bis(4-amino-3-hydroxyphenoxy)benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The nitro groups can be reduced to amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Pyridin-3-yl 3,5-bis(4-amino-3-hydroxyphenoxy)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of Pyridin-3-yl 3,5-bis(4-amino-3-hydroxyphenoxy)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of multiple functional groups allows it to engage in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions, which are crucial for its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-amino-3,5-bis(pyridin-2-yl)-1,2,4-triazole: Shares structural similarities but differs in the triazole ring.
3-(5-nitropyridin-2-yl)benzoic acid: Contains a nitro group instead of amino and hydroxyl groups.
N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide: Features a pyridine ring and carboxamide groups.
Uniqueness
Pyridin-3-yl 3,5-bis(4-amino-3-hydroxyphenoxy)benzoate is unique due to its combination of functional groups, which confer a distinct set of chemical and biological properties
Propriétés
Numéro CAS |
823814-64-8 |
|---|---|
Formule moléculaire |
C24H19N3O6 |
Poids moléculaire |
445.4 g/mol |
Nom IUPAC |
pyridin-3-yl 3,5-bis(4-amino-3-hydroxyphenoxy)benzoate |
InChI |
InChI=1S/C24H19N3O6/c25-20-5-3-15(11-22(20)28)31-18-8-14(24(30)33-17-2-1-7-27-13-17)9-19(10-18)32-16-4-6-21(26)23(29)12-16/h1-13,28-29H,25-26H2 |
Clé InChI |
VEKKHKOLSGHZRX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CN=C1)OC(=O)C2=CC(=CC(=C2)OC3=CC(=C(C=C3)N)O)OC4=CC(=C(C=C4)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![L-Leucyl-D-alanyl-N-[(4-iodophenyl)methyl]-D-phenylalaninamide](/img/structure/B14204432.png)
![3-{2-[(4-Methoxyphenyl)sulfanyl]oct-1-EN-1-YL}pyridine](/img/structure/B14204437.png)
![2,4,6-Tris(2'-methyl[1,1'-biphenyl]-4-yl)-1,3,5-triazine](/img/structure/B14204440.png)
![1H-Indole, 3-[2,6-bis(4-methoxyphenyl)-4-pyridinyl]-](/img/structure/B14204441.png)

![(1R,4R,5S)-5-Chlorobicyclo[2.2.1]hept-2-ene](/img/structure/B14204461.png)
![9-[4-Chloro-3-(trifluoromethyl)phenoxy]-3-azaspiro[5.5]undecane](/img/structure/B14204467.png)

![5-[(Benzyloxy)methylidene]-6-methyl-2,5-dihydro-1,2,4-triazine](/img/structure/B14204478.png)

![N-({4-Methyl-6-[3-(trifluoromethyl)phenyl]pyridin-2-yl}methyl)acetamide](/img/structure/B14204496.png)
![N-(4-{[2-(4-Methoxyphenoxy)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14204498.png)

![Benzenemethanamine, N-[2-(phenylseleno)hexylidene]-](/img/structure/B14204509.png)
